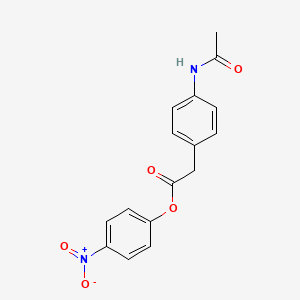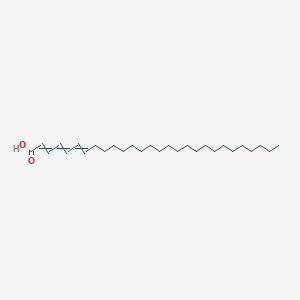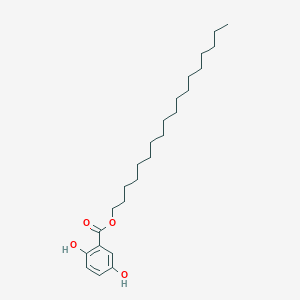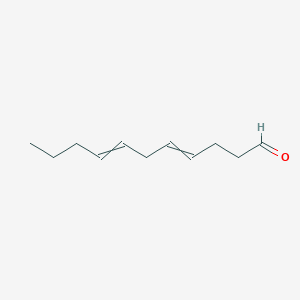
Undeca-4,7-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undeca-4,7-dienal is an organic compound with the molecular formula C11H18O. It is a type of aldehyde characterized by the presence of two double bonds located at the 4th and 7th positions of the carbon chain. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undeca-4,7-dienal can be synthesized through various methods. One common approach involves the oxidation of the corresponding alcohol, undeca-4,7-dienol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal.
Industrial Production Methods
In an industrial setting, this compound is typically produced through large-scale oxidation processes. These processes often utilize catalysts and controlled reaction conditions to ensure high yield and purity. The starting materials are usually readily available hydrocarbons, which undergo a series of chemical transformations to produce the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Undeca-4,7-dienal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol, undeca-4,7-dienol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.
Major Products Formed
Oxidation: Undeca-4,7-dienoic acid.
Reduction: Undeca-4,7-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Undeca-4,7-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of undeca-4,7-dienal involves its interaction with various molecular targets. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecanal: A saturated aldehyde with a similar carbon chain length but without double bonds.
Undeca-2,4-dienal: Another dienal with double bonds at different positions.
Undeca-4,8-dienal: A dienal with double bonds at the 4th and 8th positions.
Uniqueness
Undeca-4,7-dienal is unique due to the specific positioning of its double bonds, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and the types of products formed in chemical reactions, making it valuable in various applications.
Propriétés
Numéro CAS |
112805-89-7 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
undeca-4,7-dienal |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h4-5,7-8,11H,2-3,6,9-10H2,1H3 |
Clé InChI |
SHYCAHXRSIKNTH-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCC=CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


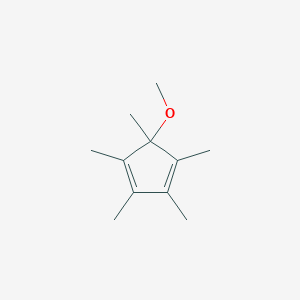
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
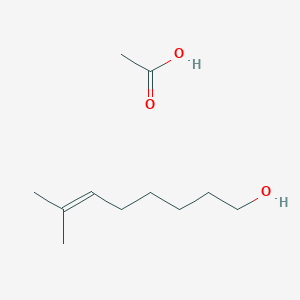
methanone](/img/structure/B14291421.png)
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)

![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
